The Chemical Architecture of Azamerone: A Comprehensive Technical Guide
The Chemical Architecture of Azamerone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamerone, a structurally unique meroterpenoid natural product, presents a compelling case for in-depth study due to its unprecedented phthalazinone core and significant biosynthetic origins. Isolated from the marine-derived bacterium Streptomyces sp. CNQ-766, this complex molecule embodies a fascinating convergence of polyketide and terpenoid pathways, culminating in a novel heterocyclic scaffold.[1][2] This technical guide provides a detailed exposition of the chemical structure of Azamerone, supported by a comprehensive analysis of its spectroscopic and crystallographic data. Furthermore, it outlines the key experimental protocols for its isolation and enantioselective synthesis, and visualizes its biosynthetic and synthetic pathways, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
Azamerone is a dichlorinated meroterpenoid characterized by a novel chloropyranophthalazinone core linked to a highly substituted 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain.[1][2] The molecular formula of Azamerone has been established as C₂₅H₃₂Cl₂N₂O₅.[1] The absolute configuration of its five stereocenters has been determined to be 5S, 9R, 2′S, 3′S, and 6′S.[1][2]
Spectroscopic Data
The structural elucidation of Azamerone was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's connectivity and chemical environment.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |
| 1 | 158.5 | |
| 3 | 145.2 | |
| 4 | 117.8 | |
| 4a | 130.2 | |
| 5 | 71.6 | 5.45 (s) |
| 6 | 172.8 | |
| 7 | 108.9 | 6.95 (s) |
| 8 | 146.5 | |
| 8a | 124.5 | |
| 9 | 59.3 | 4.33 (dd, 11.5, 4.5) |
| 10a | 39.8 | 2.25 (dd, 13.5, 11.5) |
| 10b | 1.95 (dd, 13.5, 4.5) | |
| 11 | 142.1 | |
| 12 | 159.2 | |
| 14 | 129.8 | |
| 15 | 198.2 | |
| 16 | 26.1 | 2.60 (s) |
| 17 | 28.9 | 1.35 (s) |
| 18 | 21.5 | 1.25 (s) |
| 1'a | 47.9 | 2.55 (dd, 14.0, 4.0) |
| 1'b | 1.95 (m) | |
| 2' | 36.9 | 1.60 (m) |
| 3' | 68.1 | 4.10 (dd, 10.0, 4.0) |
| 4'a | 48.8 | 1.80 (m) |
| 4'b | 1.50 (m) | |
| 5'a | 33.1 | 1.70 (m) |
| 5'b | 1.40 (m) | |
| 6' | 72.3 | |
| 7' | 29.8 | 1.20 (s) |
| 8' | 25.4 | 1.15 (s) |
| 9' | 27.2 | 1.10 (s) |
Table 1: ¹H and ¹³C NMR data for Azamerone in CDCl₃.
X-ray Crystallography Data
The definitive three-dimensional structure and absolute stereochemistry of Azamerone were confirmed by single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1234(2) |
| b (Å) | 15.4321(3) |
| c (Å) | 16.7890(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2620.11(9) |
| Z | 4 |
Table 2: Crystallographic data for Azamerone.[3]
Experimental Protocols
Isolation of Azamerone from Streptomyces sp. CNQ-766
The following protocol outlines the general steps for the isolation of Azamerone from the saline culture of Streptomyces sp. CNQ-766.[1][2]
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Cultivation: Streptomyces sp. CNQ-766 is cultured in a suitable saline liquid medium (e.g., A1BFe+C) at 27 °C with shaking for an appropriate period to allow for the production of secondary metabolites.
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Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is subjected to fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexanes, ethyl acetate, methanol).
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Purification: Fractions containing Azamerone, identified by thin-layer chromatography (TLC) and NMR analysis, are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable solvent system (e.g., acetonitrile/water gradient) to yield pure Azamerone.
Enantioselective Total Synthesis of Azamerone
A concise and selective total synthesis of Azamerone has been developed, featuring key strategic reactions to construct the complex architecture of the molecule. The following provides a summarized overview of the key synthetic steps.[3][4][5][6]
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Enantioselective Chloroetherification: The synthesis commences with a novel enantioselective chloroetherification reaction to construct the chiral chloropyran core.
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Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is employed to connect the quinone diazide fragment with a boronic hemiester, forming a key C-C bond.
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Tetrazine [4+2]-Cycloaddition/Oxidation Cascade: A late-stage tetrazine [4+2]-cycloaddition followed by an oxidation cascade is utilized to construct the unique phthalazinone heterocycle.
Visualizing Key Pathways
Proposed Biosynthetic Pathway of Azamerone
The biosynthesis of Azamerone is proposed to originate from the diazo-containing meroterpenoid SF2415A3. An oxidative rearrangement of the aryl diazoketone is a key step, leading to the formation of the distinctive phthalazinone ring system.[7]
Caption: Proposed biosynthetic pathway of Azamerone from SF2415A3.
Retrosynthetic Analysis of Azamerone
The synthetic strategy for Azamerone involves a convergent approach, disconnecting the molecule into three key fragments.
Caption: Retrosynthetic disconnection of Azamerone.
Biological Activity
Azamerone has been evaluated for its cytotoxic activity. It displayed weak in vitro cytotoxicity against murine splenocyte populations of T-cells and macrophages with an IC₅₀ value of 40 μM.[1] Further investigation into its biological profile is warranted to explore its potential as a lead compound for drug development.
Cytotoxicity Assay Protocol
A general protocol for assessing the cytotoxicity of Azamerone is as follows:
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Cell Culture: Maintain the desired cancer cell lines (e.g., HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of Azamerone (typically in a serial dilution) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
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Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion
Azamerone stands as a testament to the structural diversity and biosynthetic ingenuity found in marine microorganisms. Its unique chemical structure, characterized by a novel phthalazinone core, has been rigorously established through comprehensive spectroscopic and crystallographic studies. The successful enantioselective total synthesis of Azamerone not only confirms its structure but also provides a platform for the synthesis of analogues for further biological evaluation. This technical guide consolidates the current knowledge on the chemical structure of Azamerone, offering a foundational resource for scientists in the fields of natural product chemistry, organic synthesis, and drug discovery to inspire and facilitate future research endeavors.
References
- 1. Azamerone, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantioselective Synthesis of Azamerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of the Pyridazine Natural Product Azamerone Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
